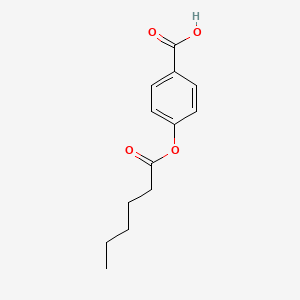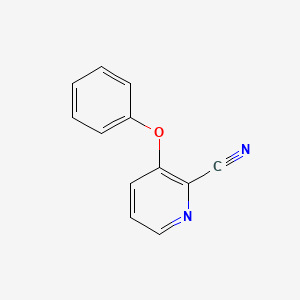
methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate
Descripción general
Descripción
methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate: is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclohexene, featuring a carboxylate ester group, a ketone, and an isopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Functional Group Introduction:
Oxidation: The ketone group at the 4-position is introduced through an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
Chemistry: methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ketone groups. It may also serve as a model compound for studying metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 4-oxo-2-(methyl)cyclohex-2-ene-1-carboxylate: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness: methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7(2)10-6-8(12)4-5-9(10)11(13)14-3/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
DTOLGYNQFOOMPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=O)CCC1C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(8-Acetamidoquinoline-5-sulfonyl)methyl]phenyl acetate](/img/structure/B8683092.png)




![beta-[(2,2-Dimethoxyethyl)amino]-alpha-phenylbenzeneethanol](/img/structure/B8683151.png)


